molecular formula C24H31N3O3S B2468669 (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone CAS No. 1794850-19-3

(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

Cat. No.: B2468669
CAS No.: 1794850-19-3
M. Wt: 441.59
InChI Key: JMNDNQKOEQFXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the notable applications of compounds related to (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is in the synthesis of antimicrobial agents. Patel, Agravat, and Shaikh (2011) demonstrated that amide derivatives, which include structures similar to the target compound, displayed variable and modest antimicrobial activity against bacteria and fungi, suggesting potential for further exploration in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluation for Pain Treatment

Tsuno et al. (2017) identified a series of derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in certain models. This indicates that compounds structurally related to the target molecule have potential applications in pain treatment (Tsuno et al., 2017).

Anti-HIV Activity

A study by Ashok et al. (2015) synthesized β-carboline derivatives, including compounds similar to the target, and evaluated their activity against HIV strains. Some analogues displayed selective inhibition of HIV-2 strain, highlighting their potential use in HIV treatment (Ashok et al., 2015).

Antagonists for Alpha(2C)-Adrenoceptor

Höglund et al. (2006) researched quinoline derivatives as alpha(2C)-adrenoceptor antagonists. Their findings indicate that compounds with structural similarities to the target compound could be significant in developing treatments targeting alpha(2C)-adrenoceptor related disorders (Höglund et al., 2006).

Anticancer and Antituberculosis Studies

Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of piperazin-1-yl methanone for anticancer and antituberculosis studies. Some of these compounds exhibited significant activity against specific cancer cell lines and M. tuberculosis, suggesting a potential avenue for treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

Ammirati et al. (2009) investigated a compound as a dipeptidyl peptidase IV inhibitor, suggesting its potential application in treating type 2 diabetes (Ammirati et al., 2009).

Properties

IUPAC Name

[4-(4-methylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-19-3-7-22(8-4-19)25-15-17-26(18-16-25)24(28)21-11-13-27(14-12-21)31(29,30)23-9-5-20(2)6-10-23/h3-10,21H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNDNQKOEQFXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.